molecular formula C12H10B2O4 B14252479 Biphenylene-1,8-diyldiboronic acid CAS No. 480438-76-4

Biphenylene-1,8-diyldiboronic acid

Cat. No.: B14252479
CAS No.: 480438-76-4
M. Wt: 239.8 g/mol
InChI Key: AVSQIGJONKDOLH-UHFFFAOYSA-N
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Description

Biphenylene-1,8-diyldiboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a biphenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenylene-1,8-diyldiboronic acid typically involves the coupling of boronic acid derivatives with biphenylene precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Biphenylene-1,8-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenylene derivatives .

Scientific Research Applications

Biphenylene-1,8-diyldiboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenylene-1,8-diyldiboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid groups can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is particularly useful in glucose sensing, where the compound binds to glucose molecules, enabling their detection . Additionally, its interactions with biological targets can modulate various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison: Biphenylene-1,8-diyldiboronic acid stands out due to its unique biphenylene backbone, which imparts distinct electronic and steric properties. Compared to benzene-1,4-diboronic acid, it offers greater rigidity and planarity, which can influence its reactivity and interactions with other molecules. Its ability to form stable complexes with diols makes it particularly valuable in applications such as glucose sensing, where high selectivity and sensitivity are required .

Properties

CAS No.

480438-76-4

Molecular Formula

C12H10B2O4

Molecular Weight

239.8 g/mol

IUPAC Name

(8-boronobiphenylen-1-yl)boronic acid

InChI

InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H

InChI Key

AVSQIGJONKDOLH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O

Origin of Product

United States

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